molecular formula C24H27N4NaO8S2 B13784619 Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) CAS No. 66967-97-3

Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester)

Cat. No.: B13784619
CAS No.: 66967-97-3
M. Wt: 586.6 g/mol
InChI Key: XDMGSUMGCDAGRA-UHFFFAOYSA-M
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Description

The compound Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) is a structurally complex molecule featuring:

  • A p-sulfophenylazo chromophore, critical for light absorption and color properties.
  • A trimethylammonium group, imparting cationic character and water solubility.
  • A benzenesulfonate counterion, enhancing solubility in polar solvents.
  • A dimethylcarbamate ester moiety, which may influence stability and biological activity.

This compound likely serves as a dye or fluorescent probe due to its azo group and sulfonate/ammonium functionalities.

Properties

CAS No.

66967-97-3

Molecular Formula

C24H27N4NaO8S2

Molecular Weight

586.6 g/mol

IUPAC Name

sodium;benzenesulfonate;4-[[2-(dimethylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H22N4O5S.C6H6O3S.Na/c1-21(2)18(23)27-17-12-14(22(3,4)5)8-11-16(17)20-19-13-6-9-15(10-7-13)28(24,25)26;7-10(8,9)6-4-2-1-3-5-6;/h6-12H,1-5H3;1-5H,(H,7,8,9);/q;;+1/p-1

InChI Key

XDMGSUMGCDAGRA-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by azo coupling with a phenol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo compound formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

This compound is widely used in scientific research, particularly in:

    Chemistry: As a reagent in various chemical reactions and assays.

    Biology: For staining proteins and nucleic acids in electrophoresis and other biochemical assays.

    Medicine: In diagnostic assays and as a marker in certain medical tests.

    Industry: Used in the manufacturing of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with proteins and other biomolecules. The azo group in the compound allows it to bind to specific sites on proteins, making it useful in staining and detection applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Analogues

Azo Dyes with Sulfonate Groups
  • Benzenediazonium, [[[[(substituted) azo]phenyl]sulfonyl]amino]- (): Similarities: Contains azo and sulfonyl groups, suggesting comparable color intensity and solubility. Differences: Lacks the trimethylammonium group, reducing cationic character. Applications focus on textile dyes rather than biomedical uses .
  • Trisodium Bis(7-benzamido-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) () :
    • Similarities: Sulfonated azo structure with metal coordination (chromium).
    • Differences: Chromium complexation alters photostability and toxicity, limiting biocompatibility compared to the target compound’s ammonium-sulfonate system .
ESIPT (Excited-State Intramolecular Proton Transfer) Probes
  • Differences: ESIPT probes are designed for proton transfer in excited states, while the target compound’s dimethylcarbamate ester may prioritize hydrolytic stability over fluorescence .
Sulfonylurea Herbicides ()
  • Metsulfuron methyl ester: Similarities: Contains sulfonyl and ester groups, influencing solubility and reactivity. Differences: The herbicidal activity of sulfonylureas arises from acetolactate synthase inhibition, whereas the target compound’s azo and ammonium groups suggest non-agrochemical applications .
Quaternary Ammonium Salts
  • Differences: Iodide counterion and sec-butyl substituent reduce water solubility compared to the target compound’s sodium benzenesulfonate .

Physicochemical Properties

Property Target Compound DHIA/DHBIA (ESIPT Probes) Metsulfuron Methyl Ester Benzenediazonium Derivative
Solubility High (sodium sulfonate, ammonium) Moderate (amide groups) Low (methyl ester) Moderate (sulfonate)
Stability Hydrolytically stable (carbamate) Photostable (rigid C=N) pH-sensitive (sulfonylurea) Light-sensitive (azo bond)
Applications Dyes, sensors, potential pharma Fluorescence imaging Herbicides Textile dyes

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